

Application Note & Protocol: Quantification of Pyrimethanil in Soil Samples using GC-MS

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Compound of Interest

Compound Name: *Pyrimethanil*

Cat. No.: *B132214*

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Introduction

Pyrimethanil is a broad-spectrum anilinopyrimidine fungicide used to control a variety of fungal diseases on fruits, vegetables, and other crops.[1] Its persistence and potential accumulation in soil necessitate reliable and sensitive analytical methods for monitoring its environmental fate and ensuring food safety. This application note provides a detailed protocol for the quantification of **pyrimethanil** in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used technique for the analysis of semi-volatile organic compounds.

The method described herein is based on established protocols, including those recognized by the U.S. Environmental Protection Agency (EPA), and is suitable for the determination of **pyrimethanil** residues in various soil types.[2] The protocol covers sample preparation, extraction, clean-up, and GC-MS analysis, providing a comprehensive guide for researchers in environmental science and agricultural chemistry.

Experimental Protocols

Materials and Reagents

- Solvents: Acetone, Acetonitrile, Ethyl Acetate, n-Hexane (Pesticide Grade or equivalent)

- Reagents: Anhydrous Sodium Sulfate, Sodium Chloride (NaCl), Magnesium Sulfate (MgSO₄), Primary Secondary Amine (PSA) sorbent
- Standards: **Pyrimethanil** analytical standard (≥98% purity)
- Glassware: Soxhlet extraction apparatus, round-bottom flasks, beakers, graduated cylinders, volumetric flasks, Pasteur pipettes, GC vials with inserts.
- Equipment: Analytical balance, vortex mixer, centrifuge, rotary evaporator, heating mantle, ultrasonic bath, nitrogen evaporator, GC-MS system.

Sample Preparation and Extraction

Two primary extraction methods are presented: Soxhlet extraction, a classical and thorough method, and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a more rapid and high-throughput alternative.

- Sample Homogenization: Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove stones and large debris.[3] Homogenize the sieved soil by thorough mixing.
- Extraction:
 - Weigh 20.0 g of the homogenized soil into a cellulose extraction thimble.[2]
 - Place the thimble into a Soxhlet extractor.
 - Add 250 mL of a 90:10 (v/v) acetonitrile:water mixture to a 500 mL round-bottom flask and connect it to the Soxhlet apparatus.[2]
 - Extract the sample for 6 hours, ensuring a consistent cycle rate.[2]
- Concentration:
 - After extraction, allow the apparatus to cool.
 - Decant the solvent from the extraction thimble into the round-bottom flask.[2]

- Concentrate the extract to near dryness using a rotary evaporator with the water bath set at 40-50°C.[2]
- Solvent Exchange:
 - Redissolve the residue in 20 mL of ethyl acetate for GC-MS analysis.[2]
- Sample Hydration: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 1 minute to hydrate the soil.
- Extraction:
 - Add 10 mL of acetonitrile to the tube.
 - Add the QuEChERS extraction salts: 4 g of anhydrous MgSO_4 and 1 g of NaCl .[4]
 - Immediately cap the tube and shake vigorously for 1 minute.
 - Centrifuge the tube at ≥ 3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
 - Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL micro-centrifuge tube containing 150 mg of anhydrous MgSO_4 and 50 mg of PSA.
 - Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.
- Final Extract:
 - Transfer the supernatant to a GC vial for analysis.

GC-MS Analysis

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument used.

- Gas Chromatograph (GC):
 - Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 μm film thickness.[5]

- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]
- Inlet: Splitless mode, injection volume 1-2 µL.
- Inlet Temperature: 250°C.[5]
- Oven Temperature Program:
 - Initial temperature: 55°C, hold for 2 minutes.
 - Ramp 1: 25°C/min to 165°C, hold for 1 minute.
 - Ramp 2: 25°C/min to 265°C, hold for 3.6 minutes.[2]
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
 - Ion Source Temperature: 230°C.[6]
 - Transfer Line Temperature: 280°C.[6]
 - Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for initial identification.
 - SIM Ions for **Pyrimethanil** (m/z): 198.1 (quantifier), 118.1, 183.1 (qualifiers).[7]

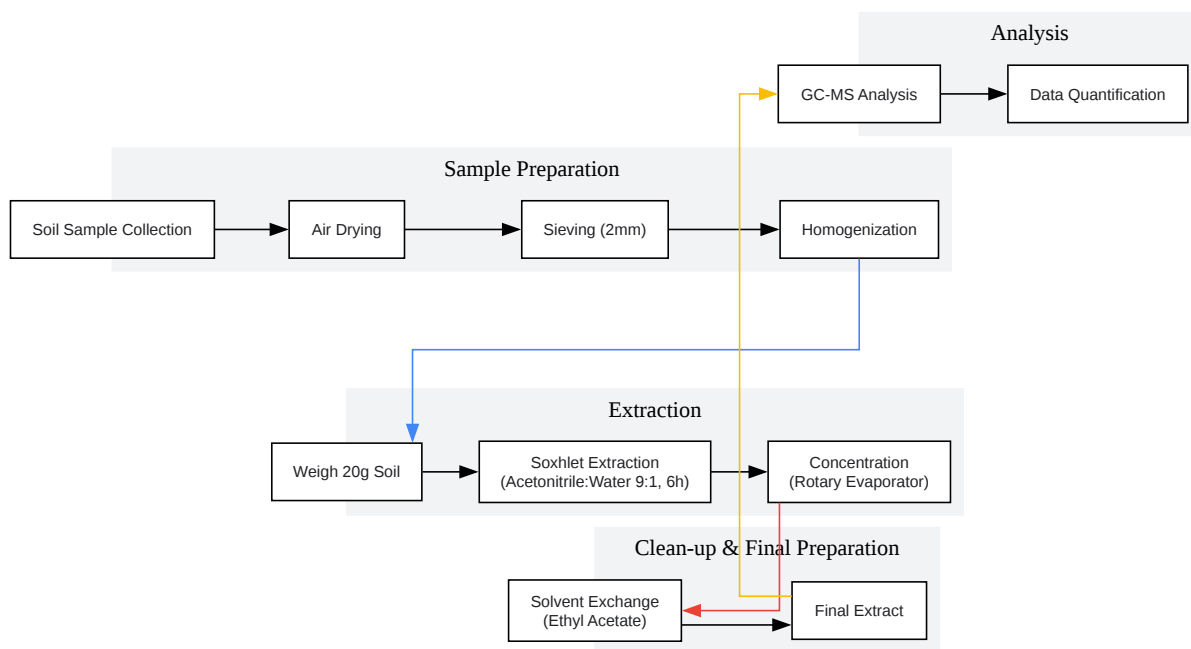
Data Presentation

The following table summarizes typical quantitative data for the analysis of **Pyrimethanil** in soil using GC-MS and other comparable methods.

Parameter	Value	Method	Reference
Limit of Quantification (LOQ)	0.01 ppm (mg/kg)	GC-MSD	[2]
Limit of Detection (LOD)	0.001 µg/g	HS-SPME-GC-MS	[8]
Recovery (at 0.01 ppm)	85-110%	GC-MSD	[2]
Linearity (r^2)	>0.99	GC-MS/MS	[9]

Visualization

Experimental Workflow



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